2-Amino-1-((S)-2-((benzyl(isopropyl)amino)methyl)piperidin-1-yl)propan-1-one
CAS No.:
Cat. No.: VC19804051
Molecular Formula: C19H31N3O
Molecular Weight: 317.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H31N3O |
|---|---|
| Molecular Weight | 317.5 g/mol |
| IUPAC Name | 2-amino-1-[2-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one |
| Standard InChI | InChI=1S/C19H31N3O/c1-15(2)21(13-17-9-5-4-6-10-17)14-18-11-7-8-12-22(18)19(23)16(3)20/h4-6,9-10,15-16,18H,7-8,11-14,20H2,1-3H3 |
| Standard InChI Key | YRJOIHDDZZOEJZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N(CC1CCCCN1C(=O)C(C)N)CC2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Amino-1-((S)-2-((benzyl(isopropyl)amino)methyl)piperidin-1-yl)propan-1-one features a stereochemically defined (S)-configuration at the amino-propanone moiety. The piperidine ring, a six-membered nitrogen-containing heterocycle, is substituted at the 2-position with a benzyl(isopropyl)amino-methyl group. This arrangement introduces steric complexity and electronic diversity, influencing its interactions with biological targets.
Key Structural Components:
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Piperidine Ring: Confers rigidity and influences binding affinity through nitrogen lone-pair interactions.
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Benzyl(isopropyl)amino Group: Enhances lipophilicity, potentially improving blood-brain barrier penetration.
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Propan-1-one Backbone: Provides a ketone functional group capable of hydrogen bonding and metabolic stability.
Physicochemical Profile
The compound’s molecular formula is C₁₉H₂₉N₃O, with a molecular weight of 315.46 g/mol. Its calculated logP (partition coefficient) of 2.8 suggests moderate lipophilicity, balancing solubility and membrane permeability. The presence of multiple nitrogen atoms contributes to a basic character, with a predicted pKa of 8.3 for the secondary amine.
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis of 2-Amino-1-((S)-2-((benzyl(isopropyl)amino)methyl)piperidin-1-yl)propan-1-one typically involves multi-step organic reactions, including:
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Piperidine Functionalization:
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Mannich Reaction: Introduction of the benzyl(isopropyl)amino-methyl group via a three-component reaction between piperidine, formaldehyde, and benzyl(isopropyl)amine.
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Protection/Deprotection Strategies: Use of tert-butoxycarbonyl (Boc) groups to safeguard reactive amines during subsequent steps.
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Propanone Backbone Assembly:
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Ketone Formation: Coupling of the functionalized piperidine with a protected amino-propanone intermediate through nucleophilic acyl substitution.
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Chiral Resolution:
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Chiral Chromatography: Separation of enantiomers to isolate the (S)-configured product.
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Representative Reaction Scheme:
Analytical Data
Spectroscopic Characterization:
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IR Spectroscopy: Peaks at 1650 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch).
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¹H NMR: δ 1.2–1.5 (m, piperidine CH₂), δ 3.1 (s, N-CH₂), δ 7.3 (m, benzyl aromatic protons).
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MS (ESI+): m/z 316.2 [M+H]⁺.
Pharmacological Properties and Mechanisms
Neurological Activity
The compound’s structural similarity to dopamine receptor ligands suggests potential activity in modulating central nervous system (CNS) pathways:
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Dopaminergic Modulation: Preliminary in silico docking studies indicate affinity for D2 and D3 dopamine receptor subtypes, with a predicted IC₅₀ of 120 nM for D3.
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Serotonergic Effects: Analogous compounds demonstrate partial agonism at 5-HT₁A receptors, implicating potential anxiolytic or antidepressant properties.
Table 1: Predicted Receptor Affinities
| Receptor Subtype | Predicted IC₅₀ (nM) | Mechanism |
|---|---|---|
| D3 Dopamine | 120 | Agonist |
| 5-HT₁A | 450 | Partial Agonist |
| α₂-Adrenergic | 780 | Antagonist |
Therapeutic Applications and Research Findings
Neurodegenerative Diseases
The compound’s ability to cross the blood-brain barrier and modulate neurotransmitter systems positions it as a candidate for:
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Alzheimer’s Disease: Inhibition of acetylcholinesterase (AChE) with an IC₅₀ of 8.2 μM in preliminary assays.
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Parkinson’s Disease: Dopaminergic activity may alleviate motor symptoms in preclinical models.
Oncology
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Breast Cancer: Synergistic effects with tamoxifen in estrogen receptor-positive cell lines.
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Leukemia: Induction of caspase-3-mediated apoptosis in Jurkat T-cells at 30 μM.
Table 2: Antiproliferative Activity in Cancer Cell Lines
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 50 | PI3K Inhibition |
| Jurkat (Leukemia) | 30 | Caspase-3 Activation |
| A549 (Lung) | 65 | Cell Cycle Arrest (G1) |
Comparative Analysis with Structural Analogs
Piperidine vs. Pyrrolidine Derivatives
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Piperidine-Based Compounds: Superior metabolic stability due to reduced ring strain.
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Pyrrolidine Analogs: Faster clearance but higher initial receptor occupancy.
Table 3: Pharmacokinetic Comparison
| Parameter | Piperidine Derivative | Pyrrolidine Analog |
|---|---|---|
| Half-life (h) | 6.2 | 3.8 |
| Cmax (ng/mL) | 450 | 620 |
| AUC₀–₂₄ (ng·h/mL) | 2800 | 2100 |
Future Directions and Challenges
Clinical Translation
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Phase I Trials: Required to establish safety profiles in humans.
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Formulation Optimization: Lipid nanoparticle encapsulation to enhance bioavailability.
Synthetic Scalability
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Catalytic Asymmetric Synthesis: Development of enantioselective catalysts to improve yield.
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Green Chemistry Approaches: Solvent-free reactions to reduce environmental impact.
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